molecular formula C8H7ClF2O B13712388 1-[(Chloromethoxy)methyl]-3,5-difluorobenzene

1-[(Chloromethoxy)methyl]-3,5-difluorobenzene

Cat. No.: B13712388
M. Wt: 192.59 g/mol
InChI Key: JTGICGYERUZDJP-UHFFFAOYSA-N
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Description

1-[(Chloromethoxy)methyl]-3,5-difluorobenzene is a halogenated aromatic compound featuring a 3,5-difluorobenzene core substituted with a chloromethoxymethyl group (–CH2OCH2Cl).

Properties

Molecular Formula

C8H7ClF2O

Molecular Weight

192.59 g/mol

IUPAC Name

1-(chloromethoxymethyl)-3,5-difluorobenzene

InChI

InChI=1S/C8H7ClF2O/c9-5-12-4-6-1-7(10)3-8(11)2-6/h1-3H,4-5H2

InChI Key

JTGICGYERUZDJP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)COCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Chloromethoxy)methyl]-3,5-difluorobenzene typically involves the reaction of 3,5-difluorobenzyl alcohol with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl methyl ether. The reaction proceeds as follows:

3,5-Difluorobenzyl alcohol+Chloromethyl methyl etherNaH1-[(Chloromethoxy)methyl]-3,5-difluorobenzene\text{3,5-Difluorobenzyl alcohol} + \text{Chloromethyl methyl ether} \xrightarrow{\text{NaH}} \text{1-[(Chloromethoxy)methyl]-3,5-difluorobenzene} 3,5-Difluorobenzyl alcohol+Chloromethyl methyl etherNaH​1-[(Chloromethoxy)methyl]-3,5-difluorobenzene

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(Chloromethoxy)methyl]-3,5-difluorobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethoxy group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or hydrocarbon.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.

    Oxidation: Products include aldehydes, ketones, or carboxylic acids.

    Reduction: Products include alcohols or hydrocarbons.

Scientific Research Applications

1-[(Chloromethoxy)methyl]-3,5-difluorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(Chloromethoxy)methyl]-3,5-difluorobenzene involves its interaction with various molecular targets. The chloromethoxy group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The fluorine atoms on the benzene ring can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules. The pathways involved in these reactions include nucleophilic attack, electron transfer, and bond formation/breakage.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-[(Chloromethoxy)methyl]-3,5-difluorobenzene with structurally or functionally related compounds, focusing on molecular properties, synthesis, and applications.

1-Chloro-3,5-difluorobenzene

  • Molecular Formula : C6H3ClF2
  • Molecular Weight : 148.536 g/mol
  • Key Properties :
    • Simpler structure with a single chlorine substituent directly attached to the benzene ring.
    • Acts as a precursor for cross-coupling reactions due to the reactive C–Cl bond .
  • Applications : Used in synthesizing agrochemicals and pharmaceuticals via nucleophilic substitution or palladium-catalyzed couplings .

3,5-Difluorobenzyl Chloride (1-(Chloromethyl)-3,5-difluorobenzene)

  • Molecular Formula : C7H5ClF2
  • Molecular Weight : 162.57 g/mol
  • Key Properties: Features a chloromethyl (–CH2Cl) group, enhancing electrophilicity for alkylation or nucleophilic substitution.

(Z)-1-(4'-Trichloroacetylsyryl)-3,5-difluorobenzene (Compound 196)

  • Molecular Formula : C16H9O2F2Cl3
  • Molecular Weight : 377.59 g/mol
  • Key Properties :
    • Melting point: 92–94°C.
    • Incorporates a trichloroacetylstyryl group, increasing steric bulk and lipophilicity .
  • Applications : Explored for anticancer activity, though specific data on this compound is pending .

(E)-1-(4-Ethoxystyryl)-3,5-difluorobenzene (Compound 190)

  • Molecular Formula : C16H14F2O2
  • Molecular Weight : 260.28 g/mol
  • Key Properties :
    • Melting point: 82–84°C.
    • Ethoxy group enhances solubility in organic solvents; E-configuration ensures planar geometry for π-π interactions .
  • Applications: Potential chemotherapeutic agent, with structural analogs showing growth inhibition in cancer cell lines .

Sodium 4-(3,5-Difluorobenzyloxy)benzenesulfonate (Compound 31)

  • Molecular Formula : C13H10F2O4SNa
  • Molecular Weight : 331.27 g/mol
  • Key Properties :
    • Combines sulfonate (–SO3Na) and benzyloxy (–OCH2C6H3F2) groups for enhanced water solubility and ionic character .
  • Applications : Investigated as a selective inhibitor of ADAM-17, a metalloproteinase implicated in cancer progression .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Applications
1-[(Chloromethoxy)methyl]-3,5-difluorobenzene C8H6ClF2O 206.59* –CH2OCH2Cl, –F Synthetic intermediate (inferred)
1-Chloro-3,5-difluorobenzene C6H3ClF2 148.54 –Cl, –F Agrochemical/pharmaceutical precursor
3,5-Difluorobenzyl Chloride C7H5ClF2 162.57 –CH2Cl, –F Enzyme inhibitor synthesis
(Z)-1-(4'-Trichloroacetylsyryl)-3,5-difluorobenzene C16H9O2F2Cl3 377.59 92–94 Styryl, –COCCl3 Anticancer research
(E)-1-(4-Ethoxystyryl)-3,5-difluorobenzene C16H14F2O2 260.28 82–84 Styryl, –OCH2CH3 Chemotherapeutic candidate
Sodium 4-(3,5-Difluorobenzyloxy)benzenesulfonate C13H10F2O4SNa 331.27 –SO3Na, –OCH2C6H3F2 ADAM-17 inhibition

*Calculated based on structural formula.

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